Ac-Leu-Glu-Val-Asp-AFC

Overview

Description

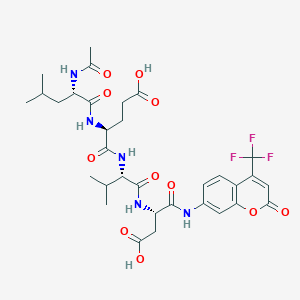

N-acetyl-L-leucyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, commonly known as Ac-LEVD-AFC, is a fluorogenic substrate for caspase-4. This compound is used extensively in biochemical research to study the activity of caspase-4, an enzyme involved in the process of apoptosis (programmed cell death). Upon enzymatic cleavage by caspase-4, the compound releases 7-amino-4-trifluoromethylcoumarin, which can be quantified through its fluorescence properties .

Mechanism of Action

Target of Action

The primary target of Ac-Leu-Glu-Val-Asp-AFC is Caspase 4 , a cysteine protease . Caspase 4 plays a significant role in inflammation and innate immunity .

Mode of Action

This compound is a fluorogenic substrate for Caspase 4 . Like all caspases, it cleaves at the Asp residue and prefers the sequence Leu-Glu-Val-Asp . The compound’s interaction with its target results in the release of 7-amino-4-trifluoromethylcoumarin (AFC), which can be used to quantify Caspase 4 activity .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the inflammatory response and innate immunity

Pharmacokinetics

It is known that the compound requires temperature control for storage and delivery , which may impact its bioavailability.

Result of Action

The result of this compound’s action is the release of AFC, whose fluorescence can be used to quantify Caspase 4 activity . This provides a measure of the inflammatory response and innate immunity in the system where the compound is applied .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature . Proper storage and handling conditions are necessary to maintain the compound’s effectiveness.

Biochemical Analysis

Biochemical Properties

Ac-Leu-Glu-Val-Asp-AFC plays a crucial role in biochemical reactions as a substrate for caspase-4. Caspase-4 is a cysteine protease that cleaves at the aspartic acid residue within the sequence Leu-Glu-Val-Asp . Upon cleavage by caspase-4, this compound releases AFC, which exhibits fluorescence with excitation and emission maxima at 400 nm and 505 nm, respectively . This fluorescence can be measured to quantify caspase-4 activity, making this compound a valuable tool in studying the role of caspase-4 in various biological processes .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for caspase-4. Caspase-4 is involved in the regulation of inflammation and innate immunity . The enzymatic activity of caspase-4, as measured by the cleavage of this compound, can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the activation of caspase-4 can lead to the cleavage of specific substrates, resulting in the modulation of inflammatory responses and the initiation of programmed cell death (apoptosis) .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with caspase-4. Caspase-4 recognizes and binds to the Leu-Glu-Val-Asp sequence within this compound . Upon binding, caspase-4 cleaves the peptide bond at the aspartic acid residue, releasing the fluorescent molecule AFC . This cleavage event can be detected and quantified using fluorescence spectroscopy, providing insights into the activity of caspase-4 and its role in various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is typically stored at -20°C to maintain its stability . Over time, the compound may degrade, leading to a decrease in its effectiveness as a substrate for caspase-4 . Long-term studies have shown that the stability of this compound can be maintained for up to four years when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the activity of caspase-4, as measured by the cleavage of this compound, can exhibit threshold effects at certain dosages . At higher doses, toxic or adverse effects may be observed, highlighting the importance of optimizing the dosage for specific experimental conditions . These studies provide valuable insights into the safe and effective use of this compound in research settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to the activity of caspase-4. Caspase-4 cleaves this compound at the aspartic acid residue, releasing the fluorescent molecule AFC . This cleavage event is a key step in the metabolic pathway of caspase-4, allowing for the quantification of its activity . The interaction of this compound with caspase-4 provides insights into the regulation of inflammation and innate immunity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The trifluoromethyl substituent of the fluorophore improves the membrane permeability of this compound, facilitating its uptake by cells . Once inside the cell, this compound can localize to specific compartments where it interacts with caspase-4 . This localization is crucial for its function as a substrate for caspase-4 and its role in measuring enzyme activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is designed to target caspase-4, which is localized in the cytosol . The subcellular localization of this compound allows it to interact with caspase-4 and undergo enzymatic cleavage, releasing the fluorescent molecule AFC . This targeted localization is critical for the accurate measurement of caspase-4 activity and the study of its role in cellular processes .

Preparation Methods

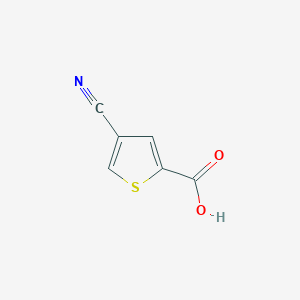

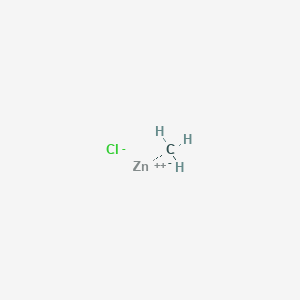

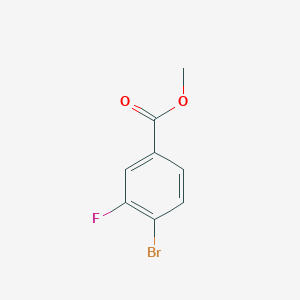

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-L-leucyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process typically includes:

Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.

Coupling of Fluorogenic Group: The fluorogenic group, 7-amino-4-trifluoromethylcoumarin, is coupled to the peptide chain using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection and Cleavage: The final product is obtained by deprotecting the peptide and cleaving it from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure high yield and purity.

Types of Reactions:

Enzymatic Cleavage: The primary reaction of interest is the enzymatic cleavage by caspase-4, which releases the fluorogenic group.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide bonds.

Common Reagents and Conditions:

Enzymatic Cleavage: Caspase-4 enzyme, physiological pH (7.4), and buffer solutions.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed:

7-amino-4-trifluoromethylcoumarin: Released upon enzymatic cleavage by caspase-4.

Peptide Fragments: Resulting from hydrolysis of the peptide bonds.

Scientific Research Applications

N-acetyl-L-leucyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine is widely used in scientific research, particularly in the following areas:

Biochemistry: To study the activity of caspase-4 and other related enzymes.

Cell Biology: To investigate apoptosis and other cellular processes involving caspase-4.

Drug Discovery: As a tool to screen for potential inhibitors of caspase-4, which could be therapeutic targets for diseases involving dysregulated apoptosis.

Medical Research: To understand the role of caspase-4 in various diseases, including inflammatory and neurodegenerative disorders.

Comparison with Similar Compounds

- N-acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amido-4-trifluoromethylcoumarin

- N-acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amido-4-trifluoromethylcoumarin

- N-acetyl-L-lysyl-L-prolyl-L-arginyl-7-amido-4-trifluoromethylcoumarin

Comparison:

- Specificity: N-acetyl-L-leucyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine is specifically recognized and cleaved by caspase-4, making it a valuable tool for studying this enzyme.

- Fluorescence Properties: The fluorogenic group, 7-amino-4-trifluoromethylcoumarin, provides high sensitivity and specificity in fluorescence-based assays.

- Applications: While similar compounds are used to study other caspases and proteases, N-acetyl-L-leucyl-L-α-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine is unique in its application for caspase-4 activity assays.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40F3N5O11/c1-14(2)10-21(36-16(5)41)30(49)38-20(8-9-24(42)43)28(47)40-27(15(3)4)31(50)39-22(13-25(44)45)29(48)37-17-6-7-18-19(32(33,34)35)12-26(46)51-23(18)11-17/h6-7,11-12,14-15,20-22,27H,8-10,13H2,1-5H3,(H,36,41)(H,37,48)(H,38,49)(H,39,50)(H,40,47)(H,42,43)(H,44,45)/t20-,21-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETZKXHXYOHAAN-LFYAFONDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40F3N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1370483.png)

![1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1370485.png)

![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370489.png)

![1-[(3-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370490.png)

![1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370491.png)